molecular formula C7H11NOS B15243722 (1R)-2-amino-1-(3-methylthiophen-2-yl)ethan-1-ol

(1R)-2-amino-1-(3-methylthiophen-2-yl)ethan-1-ol

Cat. No.: B15243722
M. Wt: 157.24 g/mol
InChI Key: MPRXGIUKEXDKGH-ZCFIWIBFSA-N
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Description

(1R)-2-amino-1-(3-methylthiophen-2-yl)ethan-1-ol is a chiral compound that features an amino group and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(3-methylthiophen-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis may start with commercially available 3-methylthiophene.

    Functional Group Introduction: Introduction of the amino group can be achieved through nitration followed by reduction.

    Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolution of racemic mixtures.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the amino group or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2-amino-1-(3-methylthiophen-2-yl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or receptor agonists/antagonists.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for (1R)-2-amino-1-(3-methylthiophen-2-yl)ethan-1-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-amino-1-(thiophen-2-yl)ethan-1-ol: Lacks the methyl group on the thiophene ring.

    (1R)-2-amino-1-(3-methylphenyl)ethan-1-ol: Has a phenyl ring instead of a thiophene ring.

Uniqueness

The presence of the methyl group on the thiophene ring in (1R)-2-amino-1-(3-methylthiophen-2-yl)ethan-1-ol can influence its chemical reactivity and biological activity, potentially making it more selective or potent in certain applications.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

(1R)-2-amino-1-(3-methylthiophen-2-yl)ethanol

InChI

InChI=1S/C7H11NOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3,6,9H,4,8H2,1H3/t6-/m1/s1

InChI Key

MPRXGIUKEXDKGH-ZCFIWIBFSA-N

Isomeric SMILES

CC1=C(SC=C1)[C@@H](CN)O

Canonical SMILES

CC1=C(SC=C1)C(CN)O

Origin of Product

United States

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